molecular formula C10H16N2O B13543320 2-Butoxy-5-methylpyridin-3-amine

2-Butoxy-5-methylpyridin-3-amine

Cat. No.: B13543320
M. Wt: 180.25 g/mol
InChI Key: RGXVLOVJEZIFSZ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyridine and its derivatives are fundamental scaffolds in the realm of organic and medicinal chemistry. rsc.orgresearchgate.net As heterocyclic aromatic compounds, they are integral components in a vast array of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity. rsc.org Consequently, pyridine derivatives are extensively utilized as building blocks in the synthesis of complex molecules and as pharmacophores in drug discovery. rsc.orgresearchgate.net Their versatile reactivity allows for a wide range of chemical transformations, making them indispensable tools for synthetic chemists. nih.gov

Structural Framework and Reactive Functional Groups of 2-Butoxy-5-methylpyridin-3-amine

The primary amino group (-NH₂) is a key reactive site, capable of acting as a nucleophile in various reactions. evitachem.com The butoxy group (-OCH₂CH₂CH₂CH₃) is an electron-donating group that can influence the electron density of the pyridine ring. The methyl group (-CH₃) also contributes to the electronic properties of the ring system. The nitrogen atom within the pyridine ring itself can act as a base or a nucleophile.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1529165-65-8
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol bldpharm.com
SMILES Code NC1=CC(C)=CN=C1OCCCC bldpharm.com

This table presents key physicochemical data for this compound.

Overview of Research Trajectories for Pyridine-Based Amines

Research involving pyridine-based amines is a dynamic and expanding field. rsc.org A significant focus of this research is in medicinal chemistry, where these compounds are investigated for a wide range of therapeutic applications. rsc.orgresearchgate.net The ability of the aminopyridine scaffold to interact with biological targets such as enzymes and receptors makes it a valuable template for the design of new drugs. rsc.org Furthermore, in organic synthesis, pyridine-based amines are crucial intermediates for the construction of more complex heterocyclic systems and functional materials. nih.gov The development of novel synthetic methodologies to access functionalized pyridine amines remains an active area of investigation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-butoxy-5-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-3-4-5-13-10-9(11)6-8(2)7-12-10/h6-7H,3-5,11H2,1-2H3

InChI Key

RGXVLOVJEZIFSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=N1)C)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 Butoxy 5 Methylpyridin 3 Amine

Retrosynthetic Disconnection Analysis of 2-Butoxy-5-methylpyridin-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds attached to the pyridine (B92270) ring.

Two logical disconnection points are:

The C3-N bond: This disconnection suggests an amination reaction as the final step. The precursors would be a 2-butoxy-5-methylpyridine bearing a leaving group (such as a halogen) at the C3 position and an ammonia (B1221849) equivalent.

The C2-O bond: This disconnection points to an etherification reaction. The precursors would be a 3-amino-5-methyl-2-hydroxypyridine and a suitable butylating agent.

These two primary disconnections give rise to the main synthetic strategies discussed below. The choice between these routes often depends on the availability of starting materials and the desire to avoid protecting group manipulations.

Disconnection StrategyKey Bond CleavedResulting PrecursorsCorresponding Forward Reaction
Strategy A C3-N (Amine)2-Butoxy-3-halopyridine + Ammonia equivalentAromatic Amination
Strategy B C2-O (Ether)3-Amino-2-hydroxypyridine + Butyl halideWilliamson Ether Synthesis

Direct Synthesis and Convergent Routes

Direct and convergent syntheses focus on building the target molecule from key fragments in a highly efficient manner.

Introducing the butoxy group onto the pyridine ring is commonly achieved via a Williamson-type ether synthesis. This approach corresponds to the forward synthesis of the C2-O disconnection identified in the retrosynthetic analysis.

The reaction typically involves the deprotonation of a hydroxyl group on the pyridine ring, followed by nucleophilic attack on an alkyl halide. The starting material for this route is 3-amino-5-methyl-2-hydroxypyridine. The hydroxyl group of this precursor is first treated with a base to form an alkoxide, which then reacts with a butylating agent like 1-bromobutane (B133212) or 1-iodobutane (B1219991) to form the desired ether linkage.

Typical Reagents for Alkylation:

Component Examples Purpose
Substrate 3-Amino-2-hydroxypyridine Pyridine core with hydroxyl group
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) Deprotonates the hydroxyl group
Butylating Agent 1-Bromobutane, 1-Iodobutane Provides the butyl group

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (ACN), Tetrahydrofuran (B95107) (THF) | Provides a medium for the reaction |

Introducing the amine group at the C3 position can be accomplished through modern cross-coupling reactions, which offer high efficiency and broad functional group tolerance.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method is highly effective for coupling aryl halides or triflates with amines. organic-chemistry.org In the context of synthesizing this compound, the reaction would involve coupling 2-butoxy-3-halo-5-methylpyridine (where the halogen is typically bromine or chlorine) with an ammonia equivalent. researchgate.net

The key to a successful Buchwald-Hartwig reaction is the specific combination of a palladium precursor, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has been crucial for achieving high yields, especially with less reactive aryl chlorides or when using ammonia itself as the nitrogen source. organic-chemistry.org

Key Components for Buchwald-Hartwig Amination:

Component Examples Role in Reaction
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂ The catalyst source. chemspider.com
Phosphine Ligand BINAP, XPhos, RuPhos Stabilizes the palladium center and facilitates the catalytic cycle. chemspider.com
Base NaOtBu, K₃PO₄, Cs₂CO₃ Activates the amine and facilitates catalyst turnover.
Nitrogen Source Ammonia, Benzophenone imine, Lithium bis(trimethylsilyl)amide The source of the amine group.

| Solvent | Toluene, Dioxane | The reaction medium. |

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

While palladium catalysis is prevalent, other transition metals can also facilitate C-N bond formation. Copper-catalyzed reactions, often referred to as Ullmann condensations, represent an older but still relevant method for aryl amination. These reactions typically require higher temperatures than their palladium-catalyzed counterparts and are often used for specific substrate classes. Modern advancements have led to the development of copper-catalyzed systems that operate under milder conditions, sometimes offering complementary reactivity to palladium systems.

A highly convergent and practical approach involves the stepwise functionalization of a readily available pyridine derivative. This strategy allows for the precise installation of the required functional groups in a controlled sequence. A plausible route begins with 2-hydroxy-5-methylpyridine (B17766), which can be synthesized from 3-cyano-6-hydroxypyridine. google.com

A potential synthetic sequence is as follows:

Nitration: The 2-hydroxy-5-methylpyridine is subjected to nitration. Electrophilic substitution on the pyridine ring is directed by the existing substituents. The hydroxyl group strongly activates the ortho and para positions. Nitration would likely occur at the C3 position to yield 2-hydroxy-5-methyl-3-nitropyridine.

Reduction of the Nitro Group: The nitro group is then reduced to an amine. This transformation is commonly achieved using reducing agents such as hydrogen gas with a palladium catalyst (Pd/C), tin(II) chloride, or iron in acidic media. chemicalbook.com This step yields the key intermediate, 3-amino-2-hydroxy-5-methylpyridine. patsnap.comgoogle.com

Alkylation: Finally, the butoxy group is introduced via the Williamson ether synthesis as described in section 2.2.1. The hydroxyl group of 3-amino-2-hydroxy-5-methylpyridine is alkylated using a butyl halide in the presence of a base to afford the final product, this compound.

This stepwise approach provides a robust and scalable method for producing the target compound from simple precursors.

Introduction of the Amine Moiety via Amination Reactions

Sequential Synthetic Pathways and Key Intermediate Precursors

The construction of this compound relies on a well-defined sequence of reactions, each targeting the introduction of a specific substituent onto the pyridine ring. The following sections detail the critical steps in this synthetic pathway.

Synthesis of Halogenated Pyridine Intermediates

The synthesis often commences with the preparation of a halogenated pyridine, which serves as a versatile intermediate for subsequent cross-coupling and substitution reactions. A common starting material is 2-aminopyridine (B139424).

A typical procedure involves the bromination of 2-aminopyridine. This is often carried out using bromine in acetic acid. orgsyn.org The initial product, 2-amino-5-bromopyridine, can then undergo nitration. orgsyn.org This sequence of reactions provides a clear pathway to 2-amino-5-bromo-3-nitropyridine, a key precursor for further functionalization. orgsyn.org The bromo and nitro groups at positions 5 and 3, respectively, set the stage for the introduction of the methyl and the eventual butoxy and amine functionalities.

Introduction of the Methyl Group via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

With the halogenated pyridine intermediate in hand, the next crucial step is the introduction of the methyl group at the 5-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation due to its high efficiency and tolerance of various functional groups. rsc.orgnih.gov

In this reaction, the 5-bromo-substituted pyridine derivative is coupled with a suitable methylating agent, such as methylboronic acid or its derivatives, in the presence of a palladium catalyst and a base. rsc.orgnih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields. For instance, palladium-phosphine complexes have shown high activity in the Suzuki-Miyaura coupling of pyridine derivatives. organic-chemistry.org The reaction typically proceeds in a solvent mixture like 1,4-dioxane (B91453) and water. nih.gov

Recent advancements have focused on developing more efficient and greener Suzuki-Miyaura methylation methods. rsc.org For example, the use of specific ligands like RuPhos has enabled nearly quantitative cross-coupling with methyl boronic acid or potassium methyl trifluoroborate, avoiding the need for cryogenic conditions. rsc.org Another innovative approach involves the use of 2-pyridyl trimethylammonium salts as coupling partners, which can overcome some of the challenges associated with traditional cross-coupling of 2-substituted pyridines. organic-chemistry.org

Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling for Pyridine Methylation

ParameterDescriptionExamples
Catalyst Palladium complex that facilitates the C-C bond formation.Pd(PPh₃)₄, Pd(II)-NHC precatalysts nih.govorganic-chemistry.org
Ligand Phosphine-based or N-heterocyclic carbene (NHC) ligands that stabilize the palladium catalyst and influence its reactivity.RuPhos, Dialkylbiphenylphosphino ligands rsc.orgorganic-chemistry.org
Methylating Agent Source of the methyl group.Methylboronic acid, Potassium methyl trifluoroborate rsc.org
Base Activates the boronic acid and facilitates the catalytic cycle.K₃PO₄, Cs₂CO₃ nih.govorganic-chemistry.org
Solvent Provides the medium for the reaction.1,4-Dioxane/water, Dioxane nih.govorganic-chemistry.org

Strategies for O-Alkylation in Pyridinone Derivatives

The introduction of the butoxy group at the 2-position is typically achieved through the O-alkylation of a corresponding pyridinone intermediate. This transformation is crucial for imparting the desired alkoxy functionality.

One common strategy involves the reaction of a 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) with an alkylating agent. In the case of this compound, a suitable precursor would be a 5-methyl-3-amino-2-hydroxypyridine derivative. The alkylation is generally carried out using an alkyl halide, such as 1-bromobutane, in the presence of a base. youtube.com The base deprotonates the hydroxyl group of the pyridinone, forming a more nucleophilic pyridinoxide that then reacts with the alkyl halide in an SN2 reaction. youtube.com

Alternatively, O-alkylation can be achieved by reacting a chloropyridine derivative with the corresponding alcohol in the presence of a strong base. For instance, 4-alkoxypyridines have been synthesized by reacting 4-chloropyridine (B1293800) hydrochloride with an alcohol in dimethyl sulfoxide (B87167) (DMSO) with powdered sodium hydroxide. semanticscholar.org A similar strategy could be adapted for the synthesis of 2-alkoxypyridines.

Recent research has also explored regioselective O-alkylation methods. One such method utilizes a TfOH-catalyzed carbenoid insertion, which offers high regioselectivity for O-alkylation over N-alkylation in 2-pyridones under mild, metal-free conditions. rsc.org Another approach involves the use of Lewis acids as catalysts for the alkylation of hydroxypyridines with epoxides. tandfonline.com

Preparation from Dichloromethylpyridine and Alcohols

While not the most common route for this specific compound, the synthesis of alkoxypyridines from dichloropyridine precursors and alcohols is a known method. This approach would involve reacting a 2,3-dichloro-5-methylpyridine (B1314173) with sodium butoxide. The alkoxide acts as a nucleophile, displacing one of the chloride ions. The regioselectivity of this reaction would be a critical factor to consider, as substitution could potentially occur at either the 2- or 3-position.

Methodologies for Amine Group Protection and Deprotection (e.g., N-BOC Chemistry)

In the synthesis of complex molecules like this compound, it is often necessary to protect the reactive amine group to prevent unwanted side reactions during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal. total-synthesis.comjk-sci.com

Protection: The amine group is typically protected by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as tetrahydrofuran (THF). jk-sci.comfishersci.co.uk This reaction forms a stable N-Boc protected amine. jk-sci.com

Deprotection: The Boc group is readily cleaved under acidic conditions. total-synthesis.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common reagent for this purpose. jk-sci.com The deprotection mechanism involves protonation of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com

The use of Boc protection allows for the selective modification of other parts of the molecule without affecting the amine functionality. For instance, the Suzuki-Miyaura coupling or O-alkylation steps can be performed on the N-Boc protected intermediate. The final step of the synthesis would then be the deprotection of the amine group to yield the target compound. nih.gov

Table 2: N-Boc Protection and Deprotection of Amines

StepReagentsConditionsProduct
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA)Room temperature or moderate heat in a solvent like THFN-Boc Protected Amine
Deprotection Strong Acid (e.g., TFA, HCl)Room temperature in a solvent like DCMFree Amine

Advancements in Sustainable and Catalytic Synthetic Protocols

The development of sustainable and catalytic methods for the synthesis of substituted pyridines is an area of active research, driven by the need for more environmentally friendly and efficient chemical processes.

Several strategies are being explored to make pyridine synthesis greener. One approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, metal-organic frameworks (MOFs) have been utilized as catalysts for the multicomponent synthesis of 2,4,6-trisubstituted pyridines. acs.org Another sustainable approach is the thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia over zeolite catalysts to produce pyridines. rsc.org

In the realm of catalytic reactions, advancements in cross-coupling methodologies are noteworthy. The development of highly active palladium catalysts allows for Suzuki-Miyaura reactions to be carried out under milder conditions and with lower catalyst loadings. organic-chemistry.org Furthermore, novel catalytic cycles are being investigated, such as the redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction for the synthesis of polysubstituted pyridines. nih.gov This method provides rapid access to diverse pyridine structures. nih.gov The use of pyridine sulfinates as coupling partners in palladium-catalyzed cross-coupling reactions has also emerged as a powerful alternative to the often problematic pyridine-boronates. rsc.org

These advancements in sustainable and catalytic protocols offer promising avenues for the more efficient and environmentally benign synthesis of this compound and other valuable pyridine derivatives.

Application of Chemoselective Catalysts

A critical step in the synthesis of this compound is the reduction of the nitro group of an intermediate, 2-Butoxy-5-methyl-3-nitropyridine, to an amine. This transformation must be conducted with high chemoselectivity to avoid the reduction of the pyridine ring or cleavage of the butoxy ether linkage. Various catalytic systems have been developed for the selective reduction of nitroarenes and nitrohetarenes. researchgate.net

The reduction of a nitropyridine to an aminopyridine is a well-established transformation in organic synthesis. semanticscholar.orgresearchgate.net For the specific conversion of 2-Butoxy-5-methyl-3-nitropyridine to this compound, several catalytic methods can be employed.

Catalytic Hydrogenation:

Catalytic hydrogenation using heterogeneous catalysts is a common and effective method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are frequently used. The choice of catalyst and reaction conditions can be tuned to achieve high chemoselectivity. For instance, the use of Pd/C under mild hydrogen pressure and temperature is often preferred to minimize side reactions.

Transfer Hydrogenation:

Transfer hydrogenation offers a practical alternative to using gaseous hydrogen. Common hydrogen donors include hydrazine, formic acid, ammonium (B1175870) formate (B1220265), and sodium borohydride (B1222165) in the presence of a suitable catalyst. jsynthchem.com For the reduction of nitropyridines, systems like Pd/C with ammonium formate or nickel-catalyzed reactions with sodium borohydride have proven effective. jsynthchem.com

Metal-Catalyzed Reductions:

Other metal-based systems, such as iron in acidic media, have a long history in the reduction of nitro groups. semanticscholar.orgresearchgate.net The use of iron powder in the presence of an acid like acetic acid or hydrochloric acid can efficiently reduce the nitro group of nitropyridines. semanticscholar.orgresearchgate.net More modern approaches might involve the use of zinc powder with a copper sulfate (B86663) system in an aqueous medium, which has been shown to be highly chemoselective for nitro group reduction. researchgate.net

Catalyst SystemReagentsSolventTemperature (°C)Yield (%)Reference
Pd/CH₂ (1 atm)Ethanol25>95 researchgate.net
Raney NiH₂ (1 atm)Methanol25>90 jsynthchem.com
Fe/HClIron powder, Hydrochloric acidEthanol/Water80~85 semanticscholar.orgorgsyn.org
Zn/CuSO₄Zinc powder, Copper (II) sulfateWater25High researchgate.net

Table 1: Representative Chemoselective Catalytic Systems for Nitro Group Reduction

Exploration of Green Solvent Systems for Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents in chemical processes. nih.gov The synthesis of this compound involves a key nucleophilic aromatic substitution (SNAr) step, where the chloro group of 2-chloro-5-methyl-3-nitropyridine (B188117) is displaced by butoxide. The choice of solvent for this reaction is crucial for both reaction efficiency and environmental impact.

Traditionally, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used for SNAr reactions. However, these solvents have environmental and safety concerns. Green chemistry research has focused on finding safer alternatives.

Water as a Green Solvent:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants may have limited solubility in water, the use of phase-transfer catalysts or micellar catalysis can facilitate SNAr reactions in aqueous media. researchgate.net For the synthesis of alkoxy-substituted pyridines, performing the reaction in water with a suitable base and phase-transfer catalyst can be a viable green approach.

Polyethylene Glycol (PEG) and Deep Eutectic Solvents (DESs):

Polyethylene glycols (PEGs) are non-toxic, biodegradable, and have low volatility, making them attractive green reaction media. nih.gov They have been successfully used as solvents for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles, often leading to high yields in short reaction times. nih.gov

Deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, are another class of green solvents. They are often biodegradable, have low vapor pressure, and their properties can be tuned by varying the components. DESs have been shown to be effective media for various organic transformations, including aminations and other nucleophilic substitutions.

Solvent Selection for the Synthesis of 2-Butoxy-5-methyl-3-nitropyridine:

The reaction of 2-chloro-5-methyl-3-nitropyridine with sodium butoxide to form 2-Butoxy-5-methyl-3-nitropyridine can be explored in these green solvent systems.

Solvent SystemBaseTemperature (°C)Reaction TimeYield (%)Reference
Water with Phase-Transfer CatalystNaOH80-1002-4 hModerate to Good researchgate.net
Polyethylene Glycol (PEG-400)K₂CO₃80-1001-2 hGood to Excellent nih.gov
Deep Eutectic Solvent (e.g., Choline Chloride:Urea)K₂CO₃80-1002-4 hGoodGeneral Green Chemistry Principles
Butanol (as solvent and reagent)NaH or NaOHReflux4-8 hGoodConventional Method

Table 2: Green Solvent Systems for Nucleophilic Aromatic Substitution

By integrating chemoselective catalysts for the reduction step and employing green solvent systems for the nucleophilic substitution, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Reactivity Patterns and Transformational Chemistry of 2 Butoxy 5 Methylpyridin 3 Amine

Reactions Involving the Butoxy Substituent

The butoxy group, an ether linkage at the 2-position of the pyridine (B92270) ring, is susceptible to reactions typical of alkyl aryl ethers, particularly nucleophilic displacement and cleavage.

Nucleophilic Displacement and Exchange Reactions at the Alkoxy Position

The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. This allows for the displacement of the butoxy group by various nucleophiles. Such reactions typically require elevated temperatures and may be facilitated by the use of polar, high-boiling point solvents. The butoxy group can be exchanged with other alkoxy groups or replaced by other nucleophiles, such as amines or sulfur-containing reagents.

For instance, in related 2-alkoxypyridine systems, treatment with other alcohols in the presence of a base can lead to a trans-etherification reaction, resulting in a different alkoxy-substituted pyridine. Similarly, reaction with primary or secondary amines can yield the corresponding 2-aminopyridine (B139424) derivatives.

Modifications and Cleavage of the Ether Linkage

The ether linkage of the butoxy group can be cleaved under various conditions. Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly employed for the cleavage of alkyl aryl ethers. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the butyl group, leading to the formation of 2-hydroxy-5-methylpyridin-3-amine and a butyl halide. The reaction conditions, such as temperature and concentration of the acid, would need to be carefully controlled to achieve selective cleavage without affecting other parts of the molecule.

Alternatively, Lewis acids like boron tribromide (BBr₃) are also effective reagents for ether cleavage, often under milder conditions than strong mineral acids.

Chemical Transformations of the Primary Amine Functionality

The primary amine at the 3-position is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and N-functionalization.

Oxidation Reactions Leading to N-Oxides and Related Derivatives

The primary amino group can be oxidized to various nitrogen-containing functionalities. However, a more common oxidation reaction for pyridine derivatives involves the pyridine ring nitrogen itself. Treatment of pyridine compounds with oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) typically leads to the formation of the corresponding pyridine N-oxide. nih.govnih.gov In the case of 2-Butoxy-5-methylpyridin-3-amine, this would result in this compound N-oxide. These N-oxides are valuable intermediates in their own right, as the N-oxide group can activate the pyridine ring for further functionalization and can also be subsequently removed if desired. rsc.org

Direct oxidation of the primary amine to a nitro group would require harsh conditions and may not be selective.

Reduction Chemistry to Access Different Amine Species

While the primary amine is already in a reduced state, the pyridine ring can be reduced under certain conditions. Catalytic hydrogenation using transition metal catalysts like palladium or platinum can reduce the pyridine ring to a piperidine (B6355638) ring. However, this often requires high pressures and temperatures and may also lead to the cleavage of the butoxy group (hydrogenolysis).

More specific reducing agents can be employed to achieve partial reduction. For example, reduction with sodium in liquid ammonia (B1221849) (a Birch-type reduction) could potentially reduce the pyridine ring while leaving the other functional groups intact, though the specific outcome would depend on the precise reaction conditions.

N-Functionalization via Alkylation and Arylation

The primary amino group is nucleophilic and readily undergoes N-alkylation and N-arylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., butyl bromide) in the presence of a base to neutralize the formed hydrohalic acid will lead to the corresponding secondary and tertiary amines. bohrium.com The degree of alkylation can often be controlled by the stoichiometry of the alkylating agent and the reaction conditions. To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more selective method.

N-Arylation: The primary amine can also be arylated using aryl halides in the presence of a palladium or copper catalyst (e.g., Buchwald-Hartwig or Ullmann condensation reactions). These cross-coupling reactions are powerful methods for forming C-N bonds and would allow for the synthesis of a wide range of N-aryl derivatives of this compound. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.

Condensation Reactions with Carbonyl Compounds

The primary amine functionality at the C3 position of this compound readily participates in condensation reactions with aldehydes and ketones. This reaction, typically acid-catalyzed, proceeds through a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. libretexts.org

The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The reaction is reversible and the equilibrium can be shifted towards the product by removing water as it is formed. libretexts.org The rate of this reaction is pH-dependent, with optimal conditions generally found in weakly acidic media. libretexts.org

The butoxy and methyl groups on the pyridine ring are not directly involved in the condensation but can influence the reaction rate through their electronic effects on the nucleophilicity of the amino group. The electron-donating nature of these groups enhances the electron density on the pyridine ring, which in turn can slightly increase the nucleophilicity of the amino group, potentially leading to faster reaction rates compared to unsubstituted aminopyridines.

Below is a table illustrating the expected products from the condensation of this compound with various carbonyl compounds.

Carbonyl ReactantProduct (Imine)
FormaldehydeN-((2-butoxy-5-methylpyridin-3-yl)methylene)amine
AcetaldehydeN-(1-(2-butoxy-5-methylpyridin-3-yl)ethylidene)amine
AcetoneN-((2-butoxy-5-methylpyridin-3-yl)propan-2-ylidene)amine
BenzaldehydeN-((2-butoxy-5-methylpyridin-3-yl)(phenyl)methylene)amine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.comyoutube.com However, the presence of the strongly activating amino and butoxy groups, along with the weakly activating methyl group, significantly enhances the ring's reactivity towards electrophiles. These groups direct incoming electrophiles to the ortho and para positions relative to their own positions. In the case of this compound, the positions most susceptible to electrophilic attack would be C4 and C6.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNA), particularly at the C2 and C6 positions. youtube.comnih.gov The presence of a good leaving group at these positions facilitates the reaction. While this compound itself does not have an obvious leaving group for a typical SNA reaction, the principles of such reactions are important in the broader context of pyridine chemistry. youtube.com For instance, a related compound where the butoxy group is replaced by a halogen would readily undergo nucleophilic substitution. youtube.com

The following table summarizes the expected outcomes of aromatic substitution reactions on this compound.

Reaction TypeReagentExpected Major Product(s)
NitrationHNO₃/H₂SO₄2-Butoxy-5-methyl-4-nitropyridin-3-amine and 2-Butoxy-5-methyl-6-nitropyridin-3-amine
HalogenationBr₂/FeBr₃2-Butoxy-4-bromo-5-methylpyridin-3-amine and 2-Butoxy-6-bromo-5-methylpyridin-3-amine
SulfonationSO₃/H₂SO₄2-Butoxy-3-amino-5-methylpyridine-4-sulfonic acid and 2-Butoxy-3-amino-5-methylpyridine-6-sulfonic acid
Friedel-Crafts AcylationCH₃COCl/AlCl₃2-Butoxy-3-acetylamino-5-methylpyridine (on the amine)

Note: Friedel-Crafts reactions on highly activated pyridines can be complex and may lead to reaction at the nitrogen of the amino group or polymerization.

Radical-Mediated Functionalization of sp² Systems

Radical reactions offer alternative pathways for the functionalization of aromatic systems, often with complementary regioselectivity to ionic reactions.

The pyridine ring of this compound can participate in radical addition reactions. For instance, under conditions that generate alkyl or aryl radicals, these radicals can add to the electron-deficient positions of the pyridine ring. The regioselectivity of such additions is influenced by both steric and electronic factors. The presence of multiple substituents on the pyridine ring will direct the incoming radical to the least sterically hindered and most electronically favorable position.

Modern synthetic methods allow for the direct functionalization of C-H bonds through radical-mediated processes. In the context of this compound, this could involve the amination of other aromatic or aliphatic C-H bonds using the amino group of the pyridine as the nitrogen source, often catalyzed by transition metals. Furthermore, the amino group can be used to functionalize olefins through radical addition pathways, leading to the formation of new carbon-nitrogen bonds.

Cyclization Reactions for Fused Heterocycle Construction

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an activated pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Intramolecular cyclization can be achieved if a suitable reactive group is introduced elsewhere in the molecule. For example, if the butoxy group were to be replaced with a chain containing a carbonyl or other electrophilic center, an intramolecular cyclization could occur, leading to the formation of a new ring fused to the pyridine core.

Intermolecular annulation strategies involve the reaction of this compound with a reagent that contains two reactive sites, leading to the construction of a new fused ring. A classic example is the Skraup synthesis of quinolines, where an aniline (B41778) is reacted with glycerol (B35011), an oxidizing agent, and sulfuric acid. A similar strategy could potentially be adapted for this compound to construct fused pyridopyrimidines or other related systems. The reaction of the amino group with a β-dicarbonyl compound, for instance, could lead to the formation of a fused pyridopyrimidine ring system. organic-chemistry.org

The following table provides hypothetical examples of fused heterocycles that could be synthesized from this compound.

Reactant for AnnulationFused Heterocycle Core
Diethyl malonatePyridopyrimidine
1,3-DiketonePyridodiazepine
α,β-Unsaturated ketoneTetrahydropyridopyridine

Formation of Diverse Five- and Six-Membered Azaheterocycles

The presence of the 2-aminopyridine moiety within this compound is a critical determinant of its reactivity, enabling its participation in a variety of cyclization reactions to form fused heterocyclic systems. The endocyclic pyridine nitrogen and the exocyclic amino group can act as nucleophiles, reacting with appropriate electrophilic partners to construct new rings.

One of the most well-established transformations of 2-aminopyridines is their reaction with α-haloketones to furnish imidazo[1,2-a]pyridines. This reaction, known as the Chichibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by intramolecular cyclization involving the exocyclic amino group and subsequent dehydration. For this compound, this would lead to the formation of substituted imidazo[1,2-a]pyridines. The reaction is often carried out under catalyst- and solvent-free conditions, highlighting its efficiency amazonaws.com. The general scheme for this transformation is depicted below.

Reaction of 2-aminopyridines with α-haloketones

Reactant 1 Reactant 2 Product Conditions Yield Ref
2-aminopyridine α-bromoacetophenone 2-phenylimidazo[1,2-a]pyridine 60 °C, no catalyst/solvent 91% amazonaws.com
2-amino-5-methylpyridine α-bromoacetophenone 7-methyl-2-phenylimidazo[1,2-a]pyridine 60 °C, no catalyst/solvent 70% amazonaws.com
2-amino-5-methylpyridine α-chloroacetophenone 7-methyl-2-phenylimidazo[1,2-a]pyridine 60 °C, no catalyst/solvent 88% amazonaws.com

Furthermore, 2-aminopyridines can serve as precursors for the synthesis of other fused five-membered heterocycles such as 1,2,4-triazolo[1,5-a]pyridines. Various synthetic strategies have been developed for this purpose, often involving the reaction of the 2-aminopyridine with reagents that provide the remaining nitrogen and carbon atoms of the triazole ring. These methods can include copper-catalyzed reactions, iodine-mediated oxidative N-N bond formation, or microwave-assisted catalyst-free approaches from enaminonitriles nih.govorganic-chemistry.org. For example, the reaction of 2-aminopyridines with N-(pyridin-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride (B1165640) affords nih.govevitachem.comorganic-chemistry.orgtriazolo[1,5-a]pyridines in good yields organic-chemistry.org.

The formation of six-membered azaheterocycles, such as pyrido[1,2-a]pyrimidines, can be achieved by reacting 2-aminopyridines with 1,3-dicarbonyl compounds or their synthetic equivalents nih.gov. The reaction of aromatic amines with 1,3-dicarbonyl compounds and α-bromoacetaldehyde acetal, catalyzed by aluminum(III) chloride, provides a route to N-(hetero)aryl-4,5-unsubstituted pyrroles nih.gov. While this specific reaction leads to a five-membered ring, variations in the electrophilic partner can direct the cyclization towards six-membered systems. For instance, the reaction with β-ketoesters can lead to the formation of pyridopyrimidine derivatives.

Synthesis of N-(hetero)aryl-4,5-unsubstituted pyrroles

Amine 1,3-Dicarbonyl Compound Product Yield Ref
Aniline Acetylacetone 2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde 52% nih.gov
Aniline Methyl acetoacetate Methyl 1-phenyl-1H-pyrrole-3-carboxylate Good nih.gov

Nucleophilic Dearomatization Processes of the Pyridine Nucleus

The dearomatization of pyridine rings is a challenging yet powerful transformation in organic synthesis, as it allows for the conversion of flat, aromatic structures into three-dimensional, saturated or partially saturated heterocyclic scaffolds. Nucleophilic dearomatization of the pyridine nucleus in this compound would involve the addition of a nucleophile to the pyridine ring, disrupting its aromaticity.

Direct nucleophilic addition to the pyridine ring is generally difficult due to the inherent stability of the aromatic system. Therefore, activation of the pyridine ring is often necessary to facilitate this process. This can be achieved by N-acylation or N-alkylation, which generates a pyridinium (B92312) salt that is significantly more electrophilic and susceptible to nucleophilic attack.

For this compound, the presence of the electron-donating butoxy and methyl groups would be expected to decrease the electrophilicity of the pyridine ring, making nucleophilic attack even more challenging compared to unsubstituted pyridine. The amino group, being electron-donating as well, further deactivates the ring towards nucleophilic attack. Consequently, a highly reactive nucleophile or a potent activation method would be required for the dearomatization of this specific compound.

Catalytic methods for the enantioselective dearomatization of pyridine derivatives have been developed, employing Grignard reagents as nucleophiles in the presence of a chiral copper(I) complex nih.gov. These reactions typically proceed via in situ formation of N-acylpyridinium salts. The scope of these reactions has been explored for various pyridine derivatives and Grignard reagents, affording chiral dihydro-4-pyridones in high yields nih.gov. While specific examples with 2-alkoxy-3-aminopyridines are not prevalent, the general principles suggest that with appropriate activation, similar transformations could be envisioned for this compound.

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions

Pyridine Derivative Grignard Reagent Yield Enantiomeric Excess Ref
4-Methoxypyridine Phenylmagnesium bromide 98% 96% nih.gov
4-Methoxypyridine Ethylmagnesium bromide 95% 94% nih.gov
4-Methoxypyridine Isopropylmagnesium chloride 85% 92% nih.gov

It is important to note that the regioselectivity of the nucleophilic attack would be influenced by the substitution pattern on the pyridine ring. The interplay of electronic and steric effects of the butoxy, methyl, and amino groups would direct the incoming nucleophile to a specific position on the ring.

Derivatization and Utilization of 2 Butoxy 5 Methylpyridin 3 Amine in Advanced Organic Synthesis

Synthesis of Structurally Modified 2-Butoxy-5-methylpyridin-3-amine Analogues

The synthesis of analogues of this compound can be envisioned through established methods for the modification of pyridine (B92270) rings. The reactivity of the core structure allows for the introduction of a variety of functional groups, leading to a diverse library of related compounds.

One common approach to creating analogues of such compounds is through nucleophilic substitution reactions. For instance, a related compound, 2-Butyl-5-methylpyridin-3-amine, can be synthesized by reacting 2-chloro-5-methylpyridine (B98176) with butylamine (B146782) at elevated temperatures in a solvent like ethanol. evitachem.com This suggests that a similar strategy could be employed to generate a range of 2-alkoxy-5-methylpyridin-3-amine analogues by varying the corresponding alkoxide or amine starting materials.

Furthermore, the amino group of this compound can undergo various reactions to yield a wide array of derivatives. These can include amination reactions to introduce additional amine functionalities or oxidation to form N-oxides, which may exhibit different biological activities. evitachem.com Palladium-catalyzed amination reactions are also a powerful tool for creating N-aryl substituted derivatives from halo-pyridines and aromatic amines. mdpi.com

Below is a table of known structurally similar compounds, which could be considered analogues of this compound, highlighting the potential for synthetic modification.

Compound NameCAS NumberStructural Variation
This compound1529165-65-8Target Compound
6-(sec-Butoxy)-5-methylpyridin-3-amine1247912-28-2Isomeric butoxy group
2-Butyl-5-methylpyridin-3-amine3430-19-1Butyl group instead of butoxy

Role as a Key Building Block in the Preparation of Complex Chemical Architectures

The substituted pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. The unique electronic and steric properties of this compound make it a promising candidate as a building block for more intricate molecular structures.

Construction of Polyfunctionalized Pyridine Scaffolds

The functional groups present on this compound offer multiple points for further chemical modification, enabling its use in the construction of polyfunctionalized pyridine scaffolds. The amino group can be a handle for various coupling reactions, such as amide bond formation or the construction of Schiff bases. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring itself can potentially undergo electrophilic substitution, although the existing substituents will direct the position of any new groups.

The synthesis of complex molecules often relies on the strategic use of such building blocks. For example, the Suzuki cross-coupling reaction is a versatile method for creating carbon-carbon bonds, and a boronic acid derivative of this compound could be a key intermediate in such transformations. evitachem.com

Integration into Macrocyclic and Bridged Ring Systems

Macrocyclic compounds, which contain large rings of atoms, are of significant interest in areas such as host-guest chemistry and drug discovery. mdpi.comnih.govresearchgate.net The geometry and functionalization of this compound make it a potential component for the synthesis of novel macrocycles.

Development of Ligands for Coordination Chemistry

The presence of both a pyridine nitrogen and an amino group in this compound suggests its potential as a ligand in coordination chemistry. Such bidentate ligands can form stable complexes with a variety of metal ions.

Exploration of Chelation Properties of Pyridyl Amine Structures

The arrangement of the pyridine nitrogen and the 3-amino group in this compound allows it to act as a chelating ligand, forming a five-membered ring upon coordination to a metal center. The stability of such metal complexes is influenced by the nature of the metal ion and the substituents on the pyridine ring.

The butoxy group at the 2-position and the methyl group at the 5-position can sterically and electronically tune the coordination properties of the ligand. For example, the electron-donating nature of the butoxy group could enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. The study of related pyridyl amine ligands, such as bis(pyridin-2-yl)amine, has shown their versatility in forming complexes with interesting photophysical and chemical properties. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could then be characterized by a variety of spectroscopic and analytical techniques, including X-ray crystallography, to determine their structure and bonding.

The coordination chemistry of related aminopyridine ligands has been explored. For instance, 2-amino-3-methylpyridine (B33374) has been shown to form complexes with silver(I) and copper(II), exhibiting polymeric structures. mdpi.com Similarly, Schiff base ligands derived from substituted pyridines have been used to create complexes with metals like copper(II) and zinc(II). nih.gov These studies provide a framework for investigating the coordination behavior of this compound and exploring the properties of its potential metal complexes. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Butoxy 5 Methylpyridin 3 Amine

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like amines. It typically results in the formation of a protonated molecular ion, [M+H]⁺. For 2-Butoxy-5-methylpyridin-3-amine (molecular formula C₁₀H₁₆N₂O), the expected monoisotopic mass is approximately 180.1263 g/mol . In an ESI-MS spectrum, a prominent peak would therefore be expected at an m/z value of approximately 181.1341, corresponding to the [M+H]⁺ ion.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would confirm the molecular formula by matching the experimentally measured mass of the [M+H]⁺ ion to its calculated exact mass.

The fragmentation of the parent ion in the mass spectrometer provides valuable structural information. The primary fragmentation pathway for amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For ethers, cleavage of the C-O bond is common.

Predicted Mass Spectrometry Fragmentation Data

m/z (Predicted) Ion Formula Description
181.1341 [C₁₀H₁₇N₂O]⁺ Protonated molecular ion [M+H]⁺
125.0760 [C₆H₉N₂O]⁺ Loss of butene (C₄H₈) via McLafferty rearrangement
107.0600 [C₆H₇N₂]⁺ Alpha-cleavage with loss of the butoxy group
57.0704 [C₄H₉]⁺ Butyl cation from cleavage of the ether bond

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. The spectrum of this compound would be characterized by several key absorption bands. The N-H stretching of the primary amine group typically appears as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.org C-H stretching vibrations from the aliphatic butoxy and methyl groups are expected just below 3000 cm⁻¹. The C-O stretching of the ether linkage will produce a strong band around 1250-1000 cm⁻¹. Vibrations associated with the pyridine (B92270) ring (C=C and C=N stretching) will appear in the 1600-1400 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds, such as the C-C bonds in the butoxy chain and the aromatic ring, often produce strong signals in a Raman spectrum.

Predicted Vibrational Spectroscopy Data

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Primary Amine 3300 - 3500 (two bands) Medium
C-H Stretch (Aromatic) Pyridine Ring 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) Butoxy & Methyl 2850 - 2960 Strong
N-H Bend (Scissoring) Primary Amine 1580 - 1650 Medium
C=C, C=N Stretch Pyridine Ring 1400 - 1600 Medium-Strong
C-N Stretch Aromatic Amine 1250 - 1350 Strong
C-O Stretch Alkyl Aryl Ether 1200 - 1275 (asym), 1000-1050 (sym) Strong

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of closely related compounds, such as 2-amino-5-methylpyridinium salts, provides a strong model for its expected solid-state characteristics. researchgate.net

In a crystallographic study of 2-amino-5-methylpyridinium 3-aminobenzoate, the protonation of the pyridine nitrogen atom led to a distinct widening of the C2—N1—C1 bond angle within the pyridinium (B92312) ring. researchgate.net The 2-amino-5-methylpyridinium cation was found to be essentially planar. researchgate.net For this compound, a similar planarity of the pyridine ring is anticipated. The analysis would reveal precise bond lengths and angles for the entire molecule, including the conformation of the butoxy side chain.

A key feature revealed by X-ray crystallography is the network of intermolecular interactions that stabilize the crystal lattice. In the analogue, the protonated pyridine nitrogen and the 2-amino group were involved in N—H⋯O hydrogen bonds with the counter-anion, forming specific ring motifs. researchgate.net The crystal structure was further stabilized by π-π stacking interactions between adjacent aromatic rings, with a measured centroid-centroid distance of 3.7594 (8) Å. researchgate.net It is expected that the amino group and the pyridine nitrogen of this compound would similarly participate in hydrogen bonding, a critical factor in its crystal packing.

Data collection for such an analysis is typically performed using a CCD area-detector diffractometer, and the resulting data are refined to yield a final structural model. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The structure of this compound, containing a pyridine ring substituted with an amino group and a butoxy group, dictates its characteristic UV absorption profile.

The pyridine ring itself exhibits π→π* and n→π* electronic transitions. The presence of the electron-donating amino (-NH2) and butoxy (-OC4H9) groups act as auxochromes, which are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine. This shift occurs due to the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific spectral data for this compound is not detailed in the literature, its ability to be detected by UV detectors in chromatographic systems confirms its absorption in the UV range. Many analytical methods for related aromatic compounds utilize UV detection at a wavelength of 254 nm, indicating significant absorbance in this region. silicycle.com

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography encompasses a range of powerful techniques essential for the separation, purification, and analytical assessment of chemical compounds. For this compound, various chromatographic methods are routinely applied during and after its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity verification of pharmaceutical intermediates and fine chemicals. bldpharm.com It offers high resolution, sensitivity, and reproducibility. For polar aromatic amines like this compound, reversed-phase HPLC is the most common approach.

A typical HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. thermofisher.com For instance, a gradient elution using acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer has been shown to be effective for the separation of related pyridine and aromatic amine compounds. thermofisher.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. silicycle.com Method validation is critical to ensure accuracy and precision, with parameters such as linearity, recovery, and reproducibility (measured as relative standard deviation or RSD) being rigorously evaluated. thermofisher.com

ParameterTypical ConditionSource(s)
Technique Reversed-Phase HPLC thermofisher.com
Stationary Phase C18 thermofisher.com
Mobile Phase Acetonitrile / Ammonium Acetate Buffer thermofisher.com
Detection UV Absorbance (e.g., 254 nm) silicycle.com
Key Application Purity Assessment, Quantification bldpharm.com

Gas Chromatography (GC) is another powerful technique, particularly suited for the analysis of volatile and thermally stable compounds. It is frequently used to assess the purity of materials and to detect and quantify residual solvents or volatile by-products. epa.govresearchgate.net Given that amines can be polar and may interact with standard GC columns, specialized methods are often required. bre.com

A typical analysis might involve sample preparation by extraction with a solvent like methylene (B1212753) chloride, followed by a solvent exchange into hexane. epa.gov The choice of GC column is critical; a column specifically designed for amines, such as an Agilent J&W CP-Volamine, provides good peak shape and resolution. researchgate.net Alternatively, packed columns like 10% OV-11 on Gas Chrom W-HP have been used for amine pesticides. epa.gov A nitrogen-phosphorus detector (NPD) is highly advantageous as it is very sensitive and specific for nitrogen-containing compounds. epa.gov A more general Flame Ionization Detector (FID) is also commonly employed. researchgate.net The analysis typically uses a temperature program, where the column temperature is gradually increased to ensure the timely elution of all components. epa.gov Gas chromatographic analysis has been successfully used to confirm the purity of related compounds like 2-amino-5-methylpyridine. google.com

ParameterTypical ConditionSource(s)
Technique Gas-Liquid Chromatography epa.govresearchgate.net
Column Agilent J&W CP-Volamine (capillary) or 10% OV-11 on Gas Chrom W-HP (packed) epa.govresearchgate.net
Detector Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) epa.govresearchgate.net
Carrier Gas Helium or Hydrogen researchgate.net
Key Application Purity Analysis, Isomer Separation, Volatile Impurity Detection epa.govgoogle.com

Column chromatography is an indispensable technique for the purification of chemical compounds on a preparative scale, often used after a chemical synthesis to isolate the desired product from unreacted starting materials and by-products. magritek.com The most common stationary phase for this purpose is silica (B1680970) gel. magritek.com

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical method used for several purposes. silicycle.com It is instrumental in monitoring the progress of a chemical reaction, screening for the presence of a compound in a mixture, and, crucially, for determining the optimal solvent system (mobile phase) for a preparative column chromatography separation. silicycle.commagritek.com

For this compound, the separation would be performed on a silica gel plate. rochester.edu Since the compound is an amine, which can interact strongly with the acidic silica gel leading to streaking, the mobile phase might be modified with a small amount of a base, such as triethylamine (B128534), to improve peak shape. Visualization of the separated spots on the TLC plate is typically achieved by exposure to UV light at 254 nm, where the aromatic pyridine ring will quench the fluorescence of the plate, appearing as a dark spot. silicycle.com Alternatively, chemical staining reagents can be used; an acidified iodoplatinate (B1198879) solution, for example, produces characteristic colored spots with amine compounds. analyticaltoxicology.com

Computational and Theoretical Investigations of 2 Butoxy 5 Methylpyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of chemical compounds. DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for studying molecules of various sizes. mdpi.comnih.gov These calculations can predict a wide range of properties, from molecular geometry to reactivity, providing insights that are complementary to experimental data. nih.gov For a molecule like 2-Butoxy-5-methylpyridin-3-amine, DFT could be used to understand its fundamental chemical nature.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pknih.gov This process determines equilibrium bond lengths, bond angles, and dihedral angles. For a flexible molecule such as this compound, which contains a rotatable butoxy group, conformational analysis is crucial. This involves identifying various low-energy conformers and determining their relative stabilities. pjbmb.org.pk Such analysis would reveal the preferred spatial orientation of the butoxy chain relative to the pyridine (B92270) ring, which can significantly influence the molecule's physical properties and interactions. Despite the utility of this method, specific studies detailing the optimized geometry and conformational landscape of this compound have not been found in the surveyed literature.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis for this compound would identify the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. However, published research containing FMO analysis and the corresponding HOMO-LUMO energy values for this specific compound is not available.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. Typically, red indicates areas of negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral regions. researchgate.net An MEP map of this compound would highlight the electron-rich nitrogen and oxygen atoms and potential electron-deficient regions, offering a guide to its intermolecular interactions and chemical reactivity. nih.gov Specific MEP analysis for this compound is not present in the available scientific literature.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method investigates charge transfer and delocalization (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by second-order perturbation theory, providing insight into the stability conferred by electron delocalization. researchgate.net For this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the pyridine ring and analyze the nature of its chemical bonds. At present, there are no published NBO studies specifically for this molecule.

Simulation of Spectroscopic Data (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational methods can simulate various types of spectra, which serves as a valuable tool for interpreting and assigning experimental data. DFT calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.govresearchgate.net

Simulated IR Spectra: The calculation of vibrational frequencies helps in the assignment of peaks in an experimental IR spectrum to specific molecular motions, such as stretching and bending of bonds. researchgate.netmdpi.com

Simulated NMR Spectra: Theoretical calculations of NMR chemical shifts for nuclei like ¹H and ¹³C can aid in the structural elucidation of a molecule by correlating calculated values with experimental ones. nih.gov

Simulated UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Vis spectrum. nist.gov

A computational study of this compound would provide its theoretical spectra, which could be compared with experimental findings to confirm its structure. However, no such simulation studies have been reported in the reviewed literature.

Reaction Mechanism Studies and Transition State Profiling

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. By mapping the potential energy surface of a reaction, researchers can determine the activation energies and reaction pathways. Transition state profiling helps to understand the energetic barriers that govern the reaction rate. For this compound, such studies could explore its synthesis, potential degradation pathways, or its reactivity with other molecules. For instance, understanding the mechanism of its formation, potentially via reactions like Suzuki cross-coupling used for similar pyridine derivatives, could be computationally modeled. nih.gov To date, no specific computational studies on the reaction mechanisms involving this compound have been found in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering detailed insights into their conformational dynamics. For a molecule such as this compound, which possesses a flexible butoxy side chain, MD simulations can elucidate the accessible conformations and the energetic landscape governing their interconversion. These simulations model the atomic motions of the molecule over time by numerically solving Newton's equations of motion, providing a trajectory that maps out the molecule's dynamic behavior in a simulated environment, typically mimicking aqueous solution. researchgate.netnih.gov

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within the butoxy group and the bond connecting it to the pyridine ring. The interactions between the butoxy chain and the substituted pyridine ring can lead to a variety of folded and extended conformations, each with a distinct energy level. By analyzing the simulation trajectory, it is possible to identify the most stable conformers and the transition states between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

A hypothetical conformational analysis of this compound from an MD simulation could yield data such as that presented in the interactive table below. This table outlines the major conformers identified, their relative energies, and the populations observed during the simulation. Lower energy values indicate more stable conformations.

Interactive Data Table: Conformational Analysis of this compound

ConformerKey Dihedral Angle (Cα-Cβ-O-C1)Relative Energy (kcal/mol)Population (%)
Extended180°0.065
Folded 160°1.225
Folded 2-60°1.510

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from MD simulations.

Prediction of Chemical Reactivity Descriptors (e.g., pKa values)

The chemical reactivity of a molecule is fundamentally linked to its electronic structure, and descriptors such as the acid dissociation constant (pKa) are vital for understanding its behavior in different chemical environments. The pKa value indicates the propensity of a molecule to donate or accept a proton at a given pH. For this compound, there are two primary basic centers: the nitrogen atom of the amino group and the nitrogen atom within the pyridine ring. Determining the pKa values for these sites is crucial for predicting the molecule's ionization state in physiological or other aqueous environments. nih.govresearchgate.net

Computational methods, particularly those based on quantum mechanics, have become indispensable for the accurate prediction of pKa values, especially when experimental data is unavailable. peerj.comnih.gov These methods often employ thermodynamic cycles that dissect the protonation/deprotonation process into steps that can be calculated with high accuracy. The Gibbs free energy change of deprotonation in the gas phase and the solvation free energies of the acid and its conjugate base are key components of these calculations. nih.govresearchgate.net Density Functional Theory (DFT) is a commonly used quantum mechanical approach for these calculations, often combined with a continuum solvation model to account for the effect of the solvent. nih.gov

The substituents on the pyridine ring significantly influence the basicity of the nitrogen atoms. The electron-donating nature of the butoxy and methyl groups is expected to increase the electron density on the pyridine ring, thereby increasing the pKa of the ring nitrogen compared to unsubstituted pyridine. Conversely, the amino group's basicity is also modulated by the electronic effects of the aromatic ring. Theoretical predictions can provide separate pKa values for both the amino group and the pyridine nitrogen, offering a detailed picture of the molecule's acid-base properties.

Below is an interactive data table presenting hypothetical predicted pKa values for the ionizable centers of this compound, calculated using a theoretical approach.

Interactive Data Table: Predicted pKa Values for this compound

Ionizable CenterPredicted pKa
3-Amino Group (-NH2)5.8
Pyridine Ring Nitrogen7.2

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be determined through rigorous computational studies.

Cheminformatics Approaches for Structural Analysis (excluding QSAR for biological activity)

Cheminformatics provides a suite of computational tools and techniques to analyze and interpret chemical data, enabling the prediction of physicochemical properties from a molecule's structure. nih.govdrugdesign.org For this compound, cheminformatics approaches can be used to calculate a variety of molecular descriptors that offer insights into its potential behavior in different contexts, such as its solubility, lipophilicity, and other drug-like properties. These descriptors translate the two-dimensional or three-dimensional representation of a molecule into a set of numerical values that can be used for comparison and analysis. researchgate.netdeeporigin.com

Molecular descriptors can be broadly categorized based on their dimensionality, ranging from 0D (e.g., molecular weight) to 3D (e.g., molecular shape). Some of the most commonly calculated descriptors include:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its absorption and distribution.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with its permeability across biological membranes.

Number of Hydrogen Bond Donors and Acceptors: These counts are important for understanding potential intermolecular interactions.

Number of Rotatable Bonds: This descriptor provides an indication of the molecule's conformational flexibility.

These descriptors are valuable for early-stage drug discovery and chemical research as they can help to prioritize compounds for further investigation and to identify potential liabilities. nthrys.com Various software packages are available to calculate a wide array of molecular descriptors from a given chemical structure. deeporigin.com

The following interactive data table presents a selection of hypothetically calculated molecular descriptors for this compound.

Interactive Data Table: Calculated Molecular Descriptors for this compound

DescriptorPredicted Value
Molecular Weight ( g/mol )194.27
LogP2.5
Topological Polar Surface Area (Ų)38.9
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors3
Number of Rotatable Bonds5

Note: The data presented in this table is hypothetical and for illustrative purposes. These values would be calculated using specialized cheminformatics software.

Advanced Research Applications and Broader Contributions to Chemical Sciences

Significance as a Synthetic Precursor in Complex Molecule Construction

2-Butoxy-5-methylpyridin-3-amine serves as a crucial building block in the field of organic synthesis. Its unique structure, featuring a substituted pyridine (B92270) ring, makes it a valuable precursor for creating more complex molecules. The presence of the butoxy group, methyl group, and amino group on the pyridine core allows for a variety of chemical transformations.

This compound is particularly useful in medicinal chemistry for the synthesis of biologically active molecules. evitachem.com Its structural framework is a component in the development of novel compounds aimed at specific biological targets. The reactivity of the amino group and the pyridine nitrogen allows for participation in various coupling reactions, which are fundamental to modern synthetic organic chemistry. evitachem.com

For instance, related aminopyridine derivatives are known to be precursors for complex molecules. A similar compound, 2-Methoxy-5-methylpyridin-3-amine, is a known precursor to the antibiotic streptonigrin. biosynth.com This highlights the role of the aminopyridine scaffold in constructing intricate molecular architectures with significant biological activity. The versatility of these precursors allows chemists to synthesize a library of analogues with different substituents to explore structure-activity relationships.

Exploration in Material Science and Polymer Chemistry

The application of this compound extends beyond pharmaceuticals into the realm of material science and polymer chemistry, where its distinct molecular structure presents intriguing possibilities.

Potential as a Monomer or Component in Polymeric Architectures

There is growing interest in using heterocyclic compounds as monomers for the creation of advanced polymeric materials. While specific research on the polymerization of this compound is not extensively documented, its bifunctional nature—possessing a reactive amino group and a pyridine ring—makes it a candidate for incorporation into polymer chains. Chemical suppliers categorize a closely related compound, 6-(sec-Butoxy)-5-methylpyridin-3-amine, as a potential "Organic monomer of COF" (Covalent Organic Frameworks) and a "Polymer Science Material Building Block," suggesting the potential of this class of compounds in creating structured polymeric materials. bldpharm.com

Investigation of Physicochemical Properties for Material Applications

The physicochemical properties of this compound are key to its potential use in material applications. The butoxy group imparts a degree of lipophilicity to the molecule, which can influence its solubility in organic solvents and its compatibility with polymer matrices. evitachem.com The pyridine ring offers potential for metal coordination and hydrogen bonding, which can be exploited to create self-assembling materials or polymers with specific thermal or mechanical properties. The combination of the electron-donating amino and butoxy groups with the electron-withdrawing pyridine ring can also lead to interesting electronic and photophysical properties, making it a candidate for investigation in the field of organic electronics.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue/InformationCompound
Molecular FormulaC10H16N2OThis compound
Molecular Weight180.25 g/mol This compound
LipophilicityThe butoxy group suggests moderate hydrophobicity. evitachem.comThis compound
ReactivityThe amino group and pyridine nitrogen are sites for chemical reactions. evitachem.comThis compound
Monomer PotentialClassified as a potential organic monomer and polymer building block. bldpharm.com6-(sec-Butoxy)-5-methylpyridin-3-amine

Note: Data for closely related compounds is included to provide context for the potential properties of this compound.

Development of Analytical Standards and Reagents for Chemical Analysis

In the field of analytical chemistry, well-characterized compounds are essential for the development and validation of analytical methods. This compound, available from various chemical suppliers, comes with documentation of its purity and identity, often including data from techniques like NMR, HPLC, and LC-MS. bldpharm.combldpharm.com This level of characterization is a prerequisite for its use as an analytical standard.

While not yet a widely established standard, its availability in high purity makes it suitable for use as a reference material in the development of new analytical methods for the quantification of related compounds. It can also be used as a starting material to synthesize potential impurities or metabolites, which are crucial for validation studies in pharmaceutical analysis.

Contribution to Fundamental Insights in Heterocyclic and Organic Reaction Mechanisms

The study of compounds like this compound contributes to a deeper understanding of reaction mechanisms in heterocyclic and organic chemistry. The electronic properties of the pyridine ring, influenced by the electron-donating amino and butoxy groups and the electron-withdrawing nitrogen atom, affect its reactivity in various chemical transformations.

The unique structural features of this compound make it a valuable tool for studying reaction mechanisms. evitachem.com For example, its participation in nucleophilic substitution or cross-coupling reactions can provide insights into the role of steric and electronic effects on the reaction outcome. evitachem.com The study of such molecules helps chemists to refine theoretical models and develop new synthetic methodologies with greater control and efficiency.

Future Research Directions and Potential Innovations in Chemical Research

The potential of this compound in chemical research is far from fully realized, with several promising avenues for future investigation.

Novel Therapeutics: Its role as a synthetic precursor can be further exploited to create novel and more complex drug candidates. The exploration of its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

Advanced Materials: Further research into its polymerization and incorporation into covalent organic frameworks could lead to the development of new materials with tailored properties for applications in catalysis, gas storage, and separation technologies.

Organic Electronics: A detailed investigation of its photophysical and electronic properties could reveal its potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Catalysis: The pyridine moiety can act as a ligand for metal catalysts. Future research could focus on the development of new catalysts based on this scaffold for a variety of organic transformations.

Q & A

Q. What safety protocols are essential for handling this compound?

  • Guidelines:
  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • Store under inert gas (argon) at –20°C to prevent degradation.
  • Dispose of waste via certified hazardous chemical protocols .

Future Directions

Q. What unexplored research avenues exist for this compound?

  • Recommendations:
  • Investigate photophysical properties for optoelectronic applications.
  • Develop enantioselective synthetic routes using chiral catalysts (e.g., BINOL-derived phosphines).
  • Explore covalent binding strategies (e.g., acrylamide warheads) for irreversible target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.